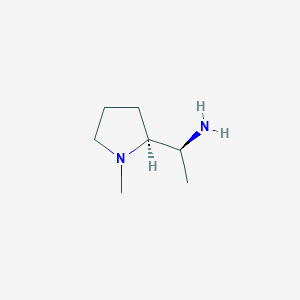
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine is a chiral amine compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethanamine group, making it a valuable building block in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine can be achieved through several methods. One common approach involves the reduction of acetamide with lithium aluminum hydride (LiAlH4), which yields ethanamine . Another method includes the Hoffmann’s Degradation Reaction, where amide-acetamide is treated with bromine in the presence of an aqueous or ethanolic solution of potassium hydroxide (KOH), resulting in the formation of primary amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, imines, and oximes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
Mecanismo De Acción
The mechanism of action of (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-bromophenyl)ethanamine: This compound has a similar structure but includes a bromophenyl group, which alters its chemical properties and reactivity.
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine: This compound features an ethyl group instead of a methyl group, leading to differences in steric hindrance and biological activity.
(S)-1-(o-Tolyl)ethanamine:
Uniqueness
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethanamine group. This combination of structural features makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2/c1-6(8)7-4-3-5-9(7)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
HQJHQAPGVPTEET-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CCCN1C)N |
SMILES canónico |
CC(C1CCCN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)

![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
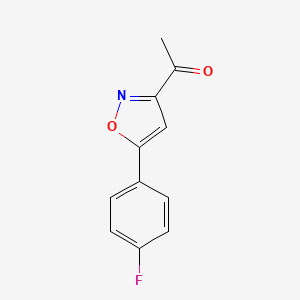
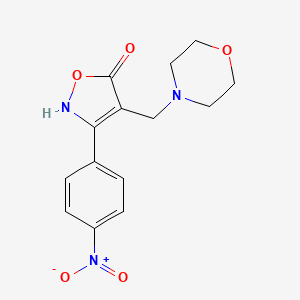
![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
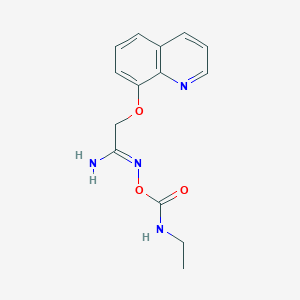
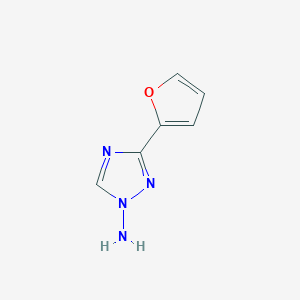
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
